molecular formula C19H18N4O2 B2866822 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline CAS No. 2034301-18-1

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2866822
CAS No.: 2034301-18-1
M. Wt: 334.379
InChI Key: SXRTVWBPZREIJE-UHFFFAOYSA-N
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Description

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with a pyridin-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.

    Linking the Quinoxaline and Piperidine: The quinoxaline core is then linked to the piperidine ring via a methanone bridge, often using reagents like acyl chlorides or anhydrides.

    Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative onto the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoxaline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the quinoxaline core, piperidine ring, and pyridin-4-yloxy group in this compound provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(4-pyridin-4-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(18-13-21-16-3-1-2-4-17(16)22-18)23-11-7-15(8-12-23)25-14-5-9-20-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRTVWBPZREIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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